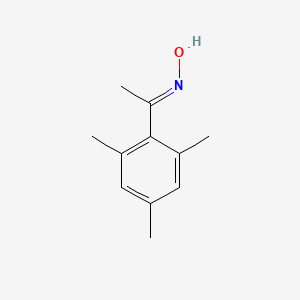
E-1-(2,4,6-三甲基苯基)乙酮肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E-1-(2,4,6-trimethylphenyl)ethanone oxime is an organic compound with the molecular formula C11H15NO. It is derived from ethanone, 1-(2,4,6-trimethylphenyl)-, which is also known as acetomesitylene. This compound is notable for its unique structural features, including the presence of three methyl groups on the aromatic ring and an oxime functional group. The oxime group is known for its ability to form stable complexes with various metal ions, making this compound of interest in various fields of research.
科学研究应用
E-1-(2,4,6-trimethylphenyl)ethanone oxime has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its ability to form stable complexes with metals.
准备方法
The synthesis of E-1-(2,4,6-trimethylphenyl)ethanone oxime typically involves the reaction of 1-(2,4,6-trimethylphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The key steps involve:
- Dissolving 1-(2,4,6-trimethylphenyl)ethanone in ethanol.
- Adding hydroxylamine hydrochloride and sodium acetate to the solution.
- Heating the mixture under reflux for several hours.
- Cooling the reaction mixture and filtering the precipitated product.
- Recrystallizing the product from ethanol to obtain pure E-1-(2,4,6-trimethylphenyl)ethanone oxime.
化学反应分析
E-1-(2,4,6-trimethylphenyl)ethanone oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form nitriles or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the methyl groups.
Common reagents and conditions used in these reactions include:
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major products formed from these reactions include amines, nitriles, nitro compounds, sulfonic acids, and halogenated derivatives.
作用机制
The mechanism of action of E-1-(2,4,6-trimethylphenyl)ethanone oxime involves its interaction with metal ions and biological targets. The oxime group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biological target.
相似化合物的比较
E-1-(2,4,6-trimethylphenyl)ethanone oxime can be compared with other similar compounds, such as:
Acetophenone oxime: Lacks the three methyl groups on the aromatic ring, resulting in different chemical reactivity and biological activity.
Benzophenone oxime: Contains a phenyl group instead of the trimethylphenyl group, leading to differences in steric and electronic effects.
2,4,6-Trimethylbenzaldehyde oxime: Has an aldehyde group instead of a ketone group, affecting its chemical behavior and reactivity.
The uniqueness of E-1-(2,4,6-trimethylphenyl)ethanone oxime lies in the presence of the three methyl groups on the aromatic ring, which enhance its reactivity in electrophilic substitution reactions and its ability to form stable metal complexes.
属性
IUPAC Name |
(NE)-N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)10(4)12-13/h5-6,13H,1-4H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVGQGKUFWHBFI-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=NO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C(=N/O)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2455575.png)
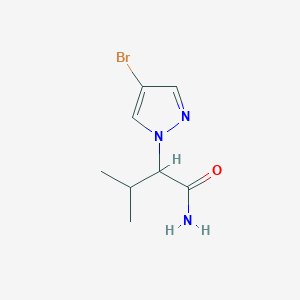
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2455577.png)

![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetohydrazide](/img/new.no-structure.jpg)
![N-(4-acetamidophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2455580.png)
![N-[4-(2,2-DIMETHYLPROPANAMIDO)-2,5-DIETHOXYPHENYL]BENZAMIDE](/img/structure/B2455582.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2455585.png)
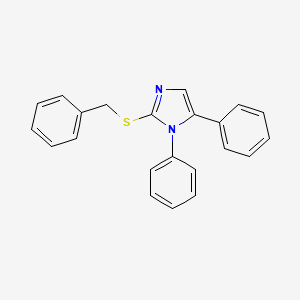
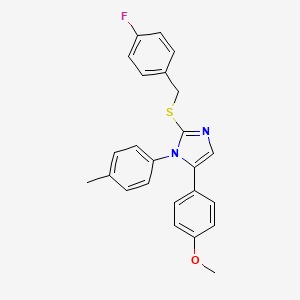
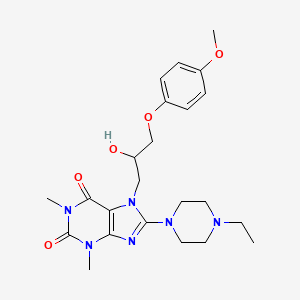
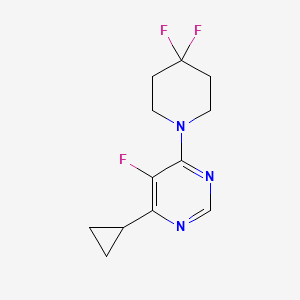
![N-(3-methylbutyl)-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2455592.png)
![4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2455594.png)
